molecular formula C11H10ClN B070852 5-Chloro-2,8-dimethylquinoline CAS No. 186670-43-9

5-Chloro-2,8-dimethylquinoline

Cat. No. B070852
M. Wt: 191.65 g/mol
InChI Key: JGBOIEOODHFKIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-2,8-dimethylquinoline-related compounds often involves complex reactions, including Friedländer condensation, which is a common method for synthesizing quinolines. For instance, a compound with similarities, 5,8,5′,8′-Dimethoxy-3,3′-dimethylene-2,2′-biquinoline, was synthesized via Friedländer condensation of 2-amino-3,6-dimethoxybenzaldehyde and 1,2-cyclohexanedione, showcasing the utility of this method in creating quinoline derivatives (Zhang Qing-hua, 2006).

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals insights into their chemical behavior and interactions. For example, the molecular structure of a similar compound, 5,7-di(tert-butyl)-2-(6,8-dimethyl-4-chloroquinoline-2-yl)-3-hydroxytropone, was determined using single-crystal X-ray diffraction analysis, highlighting the significance of molecular structure analysis in understanding the properties of these compounds (V. Tkachev et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including electrodimerization, which has been studied in derivatives like 5-chloro-8-hydroxyquinoline. These studies help elucidate the reactivity and potential applications of these compounds in further chemical syntheses (J. Claret et al., 1987).

Physical Properties Analysis

The physical properties of 5-Chloro-2,8-dimethylquinoline and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystal and molecular structure of related complexes, like the 8-hydroxyquinoline chloranil complex, provide valuable information about their physical characteristics and how they can be manipulated for specific uses (C. Prout & A. G. Wheeler, 1967).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are essential for understanding the applications and limitations of 5-Chloro-2,8-dimethylquinoline. Investigations into the electronic effects of substituents on phenylazo-8-hydroxyquinoline ligands reveal the impact of molecular modifications on the chemical properties of these compounds, aiding in the design of new materials with desired features (Massimo La Deda et al., 2004).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This indicates that it can cause damage if swallowed or if it comes into contact with the eyes . It’s recommended to handle it with appropriate safety measures .

properties

IUPAC Name

5-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOIEOODHFKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589102
Record name 5-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,8-dimethylquinoline

CAS RN

186670-43-9
Record name 5-Chloro-2,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186670-43-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Luo, WQ Lu, KQ Cui, Y Liu, J Wang… - Medicinal Chemistry …, 2012 - Springer
A series of N 1 -{4-[(10S)-dihydroartemisinin-10-oxyl]}phenylmethylene-N 2 -(2-methylquinoline-4-yl) hydrazine derivatives 9a–9n possessing 4-quinolylhydrazone and artemisinin …
Number of citations: 11 link.springer.com
Y Mei, J Liu, L Wang, P Li - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
The condensation of anilines and alkenyl ethers has been demonstrated by employing visible-light photoredox catalysis. The resulting method enables the synthesis of substituted 2-…
Number of citations: 7 pubs.rsc.org

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